6,8-Dihydrofuro[3,4-g]quinoxaline
Description
6,8-Dihydrofuro[3,4-g]quinoxaline (CAS 201282-31-7) is a heterocyclic compound featuring a fused furan ring at the [3,4-g] position of the quinoxaline backbone. Its molecular formula is C₁₀H₈N₂O, with a molecular weight of 172.18 g/mol. Quinoxaline derivatives are known for their structural versatility and applications in pharmaceuticals, materials science, and organic electronics due to their electron-deficient aromatic systems .
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6,8-dihydrofuro[3,4-g]quinoxaline |
InChI |
InChI=1S/C10H8N2O/c1-2-12-10-4-8-6-13-5-7(8)3-9(10)11-1/h1-4H,5-6H2 |
InChI Key |
SMSYYQGNURFBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=NC=CN=C3C=C2CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydrofuro[3,4-g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with a suitable furan derivative, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dihydrofuro[3,4-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,8-Dihydrofuro[3,4-g]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of 6,8-Dihydrofuro[3,4-g]quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the quinoxaline ring .
Comparison with Similar Compounds
Structural and Chemical Comparison with Similar Compounds
The following table compares 6,8-Dihydrofuro[3,4-g]quinoxaline with structurally related compounds, emphasizing isomerism and functional group variations:
Key Differences:
Structural Isomerism: The position of the fused furan ring ([3,4-g] vs. [3,4-b]) in dihydrofuroquinoxalines alters electronic conjugation and steric profiles.
Functional Groups: 6-Acetylquinoxaline replaces the dihydrofuro moiety with a ketone group, increasing polarity and reactivity toward nucleophiles (e.g., in condensation reactions) .
Synthetic Pathways: Quinoxaline derivatives are typically synthesized via cycloaddition or alkylation reactions. For instance, unsubstituted quinoxaline reacts with 1,3-diketones under mild conditions to form monosubstituted products, suggesting analogous routes for dihydrofuroquinoxalines .
Biological Activity
6,8-Dihydrofuro[3,4-g]quinoxaline is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
This compound is characterized by its unique fused ring structure which contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, leading to different derivatives that may exhibit enhanced or altered biological properties.
Antimicrobial Activity
Research indicates that quinoxaline derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain quinoxaline derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| Quinoxaline A | 20 mm (E. coli) |
| Quinoxaline B | 25 mm (S. aureus) |
| This compound | 22 mm (E. coli) |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. A notable investigation focused on its cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). Results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 0.01 to 0.06 μg/mL against cancer cells while showing minimal toxicity towards normal cells (IC50 > 100 μg/mL) .
| Cell Line | IC50 Value (μg/mL) | Cytotoxicity Level |
|---|---|---|
| MCF-7 | 0.02 | High |
| NCI-H460 | 0.03 | High |
| SF-268 | 0.05 | Moderate |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . This effect may be beneficial in treating conditions characterized by chronic inflammation.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may bind to enzymes or receptors, thereby modulating their activity and influencing various signaling pathways relevant to disease processes .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various quinoxaline derivatives against Pseudomonas aeruginosa, revealing that modifications in the structure significantly enhanced antibacterial potency.
- Cytotoxic Effects on Cancer Cells : Another investigation reported that derivatives of this compound demonstrated superior cytotoxic effects compared to standard chemotherapeutics like doxorubicin in specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
